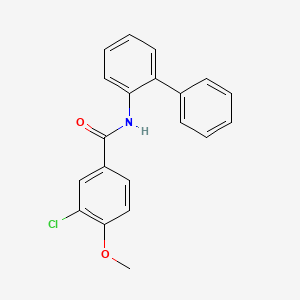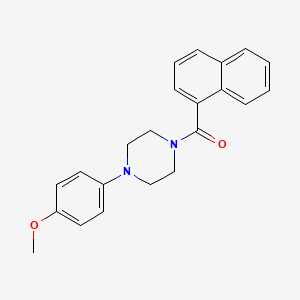
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine, also known as BDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDP is a piperazine derivative that has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine is not fully understood. However, studies have suggested that this compound may act as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. This compound has also been found to modulate the activity of various other neurotransmitters, including serotonin, norepinephrine, and glutamate. The modulation of these neurotransmitters may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound can increase the levels of various neurotransmitters, including dopamine and serotonin. This compound has also been found to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α. In addition, this compound has been shown to enhance neurogenesis and promote neuroplasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. This compound has also been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action of this compound is not fully understood. In addition, the effects of this compound may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine. One direction is to further investigate the mechanism of action of this compound. This may involve studying the effects of this compound on different neurotransmitter systems and identifying the molecular targets of this compound. Another direction is to explore the potential therapeutic applications of this compound in different neurological and psychiatric disorders. Finally, further studies are needed to determine the safety and toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine involves several steps, including the condensation of 3,4-difluorobenzylamine with 1-(1,3-benzodioxol-5-yl) ethanol to form the intermediate 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl) piperazine. The intermediate is then subjected to further reactions to yield the final product, this compound. The synthesis of this compound has been described in detail in several studies, and the compound has been synthesized using various methods.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. Several studies have demonstrated the antipsychotic, antidepressant, and anxiolytic effects of this compound. In addition, this compound has been found to exhibit neuroprotective and anti-inflammatory properties. Studies have also shown that this compound can modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-difluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-16-3-1-14(9-17(16)21)11-22-5-7-23(8-6-22)12-15-2-4-18-19(10-15)25-13-24-18/h1-4,9-10H,5-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGSOEQEBMJUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)


![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)

![3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)

